molecular formula C21H24N2O5S B2706536 N-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide CAS No. 496777-25-4

N-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide

Cat. No. B2706536
CAS RN: 496777-25-4
M. Wt: 416.49
InChI Key: GXMUWFXTRXEMRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide, also known as BDBM 38643, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a selective antagonist of the dopamine D3 receptor and has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Electrophysiological Activity

Research has explored the synthesis of compounds within the N-substituted imidazolylbenzamides or benzene-sulfonamides series, demonstrating their potential in cardiac electrophysiological activity. These compounds have shown comparable potency in vitro to known class III agents, indicating their viability for producing class III electrophysiological activity. This suggests potential applications in developing therapeutic agents for cardiac arrhythmias (Morgan et al., 1990).

Anticancer Evaluation

Another study focused on the synthesis, structural characterization, and biological evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives. These compounds exhibited potent cytotoxic activity against various human cancer cell lines, with minimal toxicity to normal cells. The ability of these compounds to induce apoptosis and arrest the cell cycle in cancer cells highlights their potential as anticancer agents (Ravichandiran et al., 2019).

Transformation Products in Environmental Studies

The formation and transformation of sulfamethoxazole (SMX) under denitrifying conditions have been investigated, revealing the formation of reversible and non-reversible transformation products. This study enhances understanding of SMX behavior in environmental processes such as bank filtration and artificial recharge, emphasizing the importance of focusing on transformation products in environmental research (Nödler et al., 2012).

Pharmacological Evaluation of Aryl Sulfonamides

Research on aryl sulfonamide series has led to the discovery of compounds exhibiting potent and selective antagonism towards the 5-HT₆ receptor, with promising pharmacokinetic properties and activity in animal models of cognition. These findings suggest potential applications in treating cognitive disorders and enhancing brain function (Nirogi et al., 2012).

Oxidative Metabolism in Antidepressant Development

The in vitro oxidative metabolism of Lu AA21004, a novel antidepressant, has been studied to understand its metabolic pathways and the enzymes involved. This research is crucial for the development of antidepressants with improved efficacy and reduced side effects (Hvenegaard et al., 2012).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-15-8-10-23(11-9-15)29(25,26)18-5-3-17(4-6-18)21(24)22-13-16-2-7-19-20(12-16)28-14-27-19/h2-7,12,15H,8-11,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMUWFXTRXEMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.